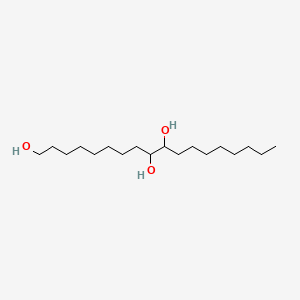
1,9,10-Octadecanetriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9,10-Octadecanetriol is an organic compound with the molecular formula C18H38O3 It is a trihydroxy derivative of octadecane, featuring three hydroxyl groups attached to the 1st, 9th, and 10th carbon atoms of the octadecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,9,10-Octadecanetriol can be synthesized through several methods. One common approach involves the hydroxylation of octadecane using specific reagents and catalysts. For instance, the hydroxylation can be achieved using osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction typically occurs under mild conditions, such as room temperature, and yields the desired trihydroxy compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of unsaturated precursors followed by selective hydroxylation. The process is optimized for large-scale production, ensuring high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1,9,10-Octadecanetriol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield partially or fully reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents such as thionyl chloride (SOCl2) to replace hydroxyl groups with halogens.
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
1,9,10-Octadecanetriol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and cellular membranes.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1,9,10-Octadecanetriol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups enable the compound to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The pathways involved may include metabolic processes and signal transduction pathways, where the compound can influence cellular functions and responses.
Comparaison Avec Des Composés Similaires
1,2,3-Octadecanetriol: Another trihydroxy derivative with hydroxyl groups at different positions.
1,9,10-Octadecanediol: A dihydroxy derivative with two hydroxyl groups.
Octadecanol: A monohydroxy derivative with a single hydroxyl group.
Comparison: 1,9,10-Octadecanetriol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. Compared to its dihydroxy and monohydroxy counterparts, it exhibits different reactivity and solubility characteristics, making it suitable for specialized applications.
Propriétés
Numéro CAS |
7023-01-0 |
|---|---|
Formule moléculaire |
C18H38O3 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
octadecane-1,9,10-triol |
InChI |
InChI=1S/C18H38O3/c1-2-3-4-5-8-11-14-17(20)18(21)15-12-9-6-7-10-13-16-19/h17-21H,2-16H2,1H3 |
Clé InChI |
RGQVEMVVEFTMJD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C(CCCCCCCCO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


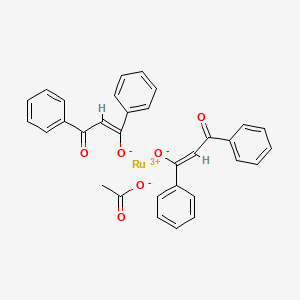
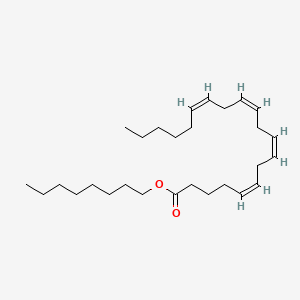

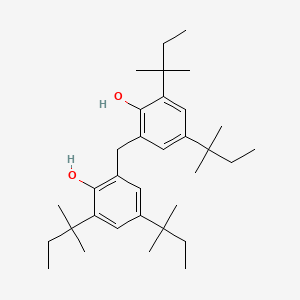
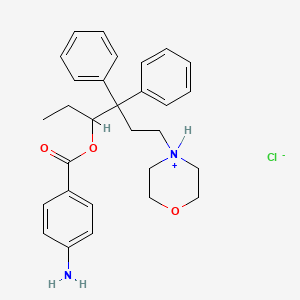
![4-[2-[(2-Hydroxypropyl)amino]ethyl]-alpha-methylpiperazine-1-ethanol](/img/structure/B13767018.png)
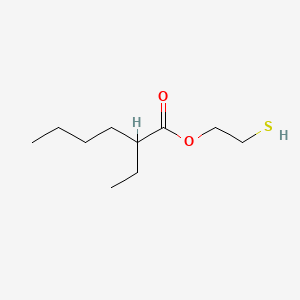
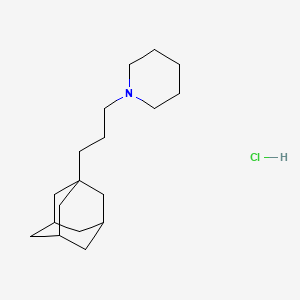
![Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt](/img/structure/B13767039.png)
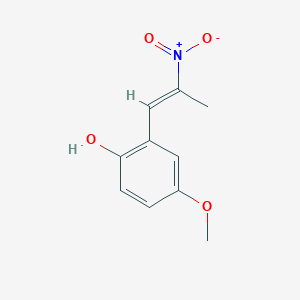
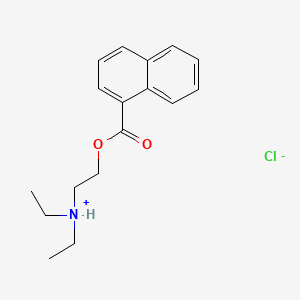
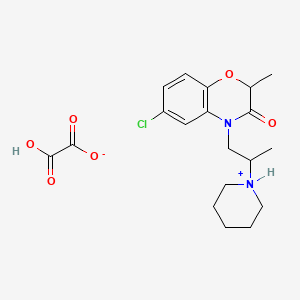
![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)
![6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione](/img/structure/B13767074.png)
